3-[(Prop-2-en-1-yl)amino]propanenitrile, oxalic acid
CAS No.: 1385694-43-8
Cat. No.: VC8237039
Molecular Formula: C8H12N2O4
Molecular Weight: 200.19
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1385694-43-8 |
|---|---|
| Molecular Formula | C8H12N2O4 |
| Molecular Weight | 200.19 |
| IUPAC Name | oxalic acid;3-(prop-2-enylamino)propanenitrile |
| Standard InChI | InChI=1S/C6H10N2.C2H2O4/c1-2-5-8-6-3-4-7;3-1(4)2(5)6/h2,8H,1,3,5-6H2;(H,3,4)(H,5,6) |
| Standard InChI Key | WWVJYTKWUJTPIB-UHFFFAOYSA-N |
| SMILES | C=CCNCCC#N.C(=O)(C(=O)O)O |
| Canonical SMILES | C=CCNCCC#N.C(=O)(C(=O)O)O |
Introduction
Molecular Architecture
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Primary structure: The allylamine group (CH₂=CHCH₂NH-) is attached to a propanenitrile backbone (CH₂CH₂CN), forming 3-(allylamino)propanenitrile. This moiety interacts ionically with oxalic acid (HOOCCOOH) via proton transfer from the carboxylic acid groups to the amine .
Crystallographic and Spectroscopic Data
While 3D conformational data are unavailable due to its salt nature , key spectroscopic features include:
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IR peaks: Nitrile (C≡N) stretch at ~2240 cm⁻¹, carboxylic acid (O-H) at ~2500–3000 cm⁻¹, and amine (N-H) at ~3300 cm⁻¹ .
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NMR signals (predicted):
Synthesis and Reactivity
Synthetic Pathways
The compound is synthesized via a two-step process:
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Formation of 3-(allylamino)propanenitrile:
Allylamine (CH₂=CHCH₂NH₂) reacts with acrylonitrile (CH₂=CHCN) in a base-catalyzed Michael addition : -
Salt formation with oxalic acid:
The amine group is protonated by oxalic acid, yielding the ionic complex :
Reactivity Profile
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Nitrile group: Participates in nucleophilic additions (e.g., with Grignard reagents) and reductions to primary amines .
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Allyl group: Undergoes polymerization, epoxidation, or Diels-Alder reactions .
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Oxalate ion: Acts as a chelating agent for metal ions (e.g., Ca²⁺, Fe³⁺) .
Physicochemical Properties
Applications and Biological Relevance
Industrial and Synthetic Utility
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Precursor for heterocycles: The nitrile and allyl groups enable cyclization reactions to form pyridines, pyrroles, or triazines .
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Coordination chemistry: Oxalate ions facilitate metal-organic framework (MOF) synthesis .
Comparative Analysis with Analogous Compounds
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